4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Overview
Description
“4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” is a chemical compound with the molecular formula C11H17N3O . It belongs to the class of compounds known as 1,2,4-oxadiazoles .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecular structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 195.26 g/mol . Other properties such as boiling point, vapor pressure, and enthalpy of vaporization can be determined experimentally .
Scientific Research Applications
Antimicrobial Activity
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine derivatives have been synthesized and found to exhibit strong antimicrobial activity. A structure-activity study showed these compounds to be effective against both bacteria and fungi (Krolenko et al., 2016). Similarly, another study synthesizing similar derivatives also demonstrated significant antimicrobial properties (Vankadari et al., 2013).
Tuberculostatic Activity
Compounds with the this compound structure have shown tuberculostatic activity. This was demonstrated in a study where the minimum inhibiting concentrations (MIC) were within the range of 25 - 100 mg/ml, indicating potential for treating tuberculosis (Foks et al., 2004).
Anticancer Properties
Some derivatives of this compound have been evaluated for their potential as anticancer agents. A study synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids found them to exhibit promising anticancer properties (Rehman et al., 2018).
Antiproliferative Effects
A distinct class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides acting as tubulin inhibitors exhibited antiproliferative effects. This was confirmed through biochemical assays with pure tubulin and increased numbers of mitotic cells following treatment of a leukemia cell line (Krasavin et al., 2014).
Treatment of Alzheimer’s Disease
New N-substituted derivatives of this compound were synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, showing their validity as potential new drug candidates (Rehman et al., 2018).
Future Directions
The future directions for the research and development of “4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” and other 1,2,4-oxadiazole derivatives could involve exploring their potential applications in various fields, such as pharmaceuticals and drug discovery . Further studies could also focus on improving the synthesis methods and understanding the biological activities of these compounds .
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels. The specific target would depend on the exact structure of the compound and any functional groups present .
Mode of Action
The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical Pathways
The affected pathways would depend on the specific biological target and the role of that target in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Piperidine derivatives, for example, are often well absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects would depend on the specific biological target and the compound’s mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
3-cyclopropyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-9(1)11-13-10(15-14-11)7-8-3-5-12-6-4-8/h8-9,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIHXIWIKFHJRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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